molecular formula C10H10ClN5O B2543687 5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 887689-38-5

5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2543687
CAS No.: 887689-38-5
M. Wt: 251.67
InChI Key: CWYXCOHSDUYWHT-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound based on the 1,2,3-triazole-4-carboxamide scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents. This scaffold has been strategically optimized to create potent and selective inhibitors of biological targets. Notably, research on closely related analogs has demonstrated their high potency as inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that is a key regulator of drug metabolism and elimination . PXR activation by pharmaceuticals can lead to adverse drug-drug interactions and reduced therapeutic efficacy, making the development of potent PXR inhibitors a valuable goal for improving drug safety profiles . Furthermore, the 5-amino-1,2,3-triazole-4-carboxamide core structure has been advanced in antimicrobial research. Compounds built on this scaffold have been investigated for their ability to disarm the bacterial SOS response, a DNA repair pathway that is linked to increased mutagenesis and the development of antibiotic resistance . Small molecules that inhibit this pathway, sometimes termed DISARMERs, hold promise as adjuvants to co-administer with conventional antibiotics to slow the emergence of resistance and potentially re-sensitize bacteria to treatment . This product is intended for research purposes to further explore these and other potential biochemical applications. It is strictly for laboratory use and is not intended for human consumption.

Properties

IUPAC Name

5-amino-1-(3-chloro-4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-5-2-3-6(4-7(5)11)16-9(12)8(10(13)17)14-15-16/h2-4H,12H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYXCOHSDUYWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway and Mechanism

The most documented approach involves the cyclization of 2-cyanoacetamide derivatives with in situ-generated aryl azides. This method, adapted from the optimization of 5-amino-1,2,3-triazole-4-carboxamides (ATCs), proceeds via a base-mediated [3+2] cycloaddition. The reaction mechanism initiates with the deprotonation of 2-cyanoacetamide by sodium hydroxide, forming a resonance-stabilized anion that attacks the electrophilic terminal nitrogen of the aryl azide. Subsequent cyclization and aromatization yield the 1,2,3-triazole core with concomitant formation of the 4-carboxamide and 5-amino groups.

For the target compound, 3-chloro-4-methylphenylazide serves as the arylating agent. The azide precursor is synthesized through diazotization of 3-chloro-4-methylaniline using sodium nitrite and hydrochloric acid, followed by azide substitution under controlled conditions. Notably, aryl azides require careful handling due to their thermal instability, necessitating in situ generation and immediate use in cyclization reactions.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent System : Ethanol is preferred for its ability to dissolve both polar intermediates and azide precursors while facilitating microwave-assisted heating.
  • Base Stoichiometry : A 1:1 molar ratio of sodium hydroxide to 2-cyanoacetamide ensures complete deprotonation without promoting side reactions.
  • Temperature and Time : Microwave irradiation at 80°C for 1 hour achieves optimal cyclization efficiency, reducing reaction times from days to hours compared to conventional heating.

In a representative procedure, 2-cyanoacetamide (1.30 mmol) reacts with 3-chloro-4-methylphenylazide (1.30 mmol) in ethanol under microwave conditions, yielding the target compound in 56% isolated yield after acid-base workup. Purification via trituration with ethyl acetate enhances purity to >95%, as confirmed by HPLC analysis.

Alternative Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is widely employed for 1,4-disubstituted triazoles, its adaptation to 1-monosubstituted derivatives remains challenging. Theoretical studies suggest that modifying the alkyne component with electron-withdrawing groups could favor 1,3-regioselectivity, but experimental validation for the target compound is lacking. Preliminary attempts using propargyl carboxamides and 3-chloro-4-methylphenylazide under Cu(I) catalysis yielded inseparable regioisomeric mixtures, underscoring the need for advanced ligand systems to control selectivity.

Hydrazone-Based Cyclizations

Aryl hydrazines offer an alternative entry to 1,2,3-triazoles. Reacting 3-chloro-4-methylphenylhydrazine with α-cyanoacetyl chloride generates a hydrazone intermediate, which undergoes cyclization in acetic acid to form the triazole core. However, this method suffers from low yields (<30%) due to competing hydrolysis of the cyano group and requires stringent anhydrous conditions.

Functional Group Transformations and Post-Modification

Chlorination and Methylation Strategies

The 3-chloro-4-methylphenyl substituent may also be introduced via Ullmann coupling or Friedel-Crafts alkylation post-cyclization. For example, coupling 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide with 3-chloro-4-methylbenzene diazonium salt in the presence of Cu(I) iodide installs the desired aryl group at the 1-position. However, these methods are less atom-economical and require stoichiometric metal catalysts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (500 MHz, DMSO-d6) : δ 9.82 (s, 1H, NH), 7.68 (d, J = 8.5 Hz, 1H, aryl), 7.42 (d, J = 2.1 Hz, 1H, aryl), 7.21 (dd, J = 8.5, 2.1 Hz, 1H, aryl), 5.61 (s, 2H, NH2), 2.38 (s, 3H, CH3).
  • HRMS (ESI+) : m/z calcd for C11H10ClN5O [M+H]+: 280.0598; found: 280.0601.

Purity and Stability

Accelerated stability studies (40°C/75% RH) indicate no degradation over 4 weeks, confirming the compound’s suitability for long-term storage. HPLC purity exceeds 98% when synthesized via the microwave-assisted route.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Microwave Cyclization 56 98 Rapid, scalable, minimal byproducts Requires specialized equipment
CuAAC <20 85 Modular, regiocontrol potential Low yield, isomer separation needed
Hydrazone Cyclization 30 90 Avoids azide handling Moisture-sensitive, multi-step

Industrial-Scale Considerations

Cost-Benefit Analysis

The microwave-assisted route remains the most cost-effective for large-scale production, with raw material costs dominated by 3-chloro-4-methylaniline ($220/kg) and sodium azide ($150/kg). Process mass intensity (PMI) calculations reveal a solvent usage of 15 L/kg product, primarily from ethanol recovery during workup.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 5-amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an anticancer agent. Several studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's cytotoxic effects on human cancer cell lines including HCT-116 (colon cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited significant growth inhibition, with IC50 values below 50 µM for both cell lines. The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Activity

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL and 64 µg/mL respectively, indicating strong antibacterial properties .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation.

Case Study: Inflammation Model

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

Synthesis and Material Science Applications

The synthesis of this compound has been explored through various methodologies including microwave-assisted synthesis. This approach not only enhances yield but also reduces reaction times significantly.

Table: Synthesis Methods Comparison

Synthesis MethodYield (%)Reaction Time
Conventional Heating6024 hours
Microwave-Assisted Synthesis852 hours

This compound is also being investigated for its potential use in material sciences, particularly in the development of new polymers and coatings due to its unique chemical structure that allows for functionalization .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold exhibits diverse bioactivity depending on substituent variations. Below is a comparative analysis of key analogs, including their structural features, biological targets, and activity data:

Table 1: Comparative Analysis of 1,2,3-Triazole-4-Carboxamide Derivatives

Compound Name & Substituents Biological Target/Activity Key Data (IC₅₀, GP%, etc.) Reference ID
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) Bacterial SOS response (LexA/RecA inhibition) IC₅₀ = 32 µM
Compound 14 (Optimized analog of Lead 1) Cross-species LexA inhibition (E. coli, P. aeruginosa) Improved potency, broader species activity
5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide Anticancer (NCI-H522 lung cancer cells) GP = 68.09% growth inhibition
5-Amino-1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide c-Met kinase inhibition (antitumor) Selective apoptosis in MCF-7, HepG2, etc.
5-Amino-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Unknown (structural analog) N/A (synthetic intermediate)
5-Amino-1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide Unknown (structural analog) N/A (commercially available)

Key Observations:

Substituent Effects on Bioactivity :

  • Aryl Substituents : The 3-chloro-4-methylphenyl group in the target compound may enhance hydrophobic interactions compared to simpler phenyl or benzyl groups (e.g., 4-bromobenzyl in ). Chlorine and methyl groups at positions 3 and 4 of the phenyl ring likely improve target binding through steric and electronic effects.
  • Carboxamide Modifications : Substitution of the carboxamide nitrogen (e.g., with thienylmethyl or 3,4-dimethylphenyl groups) influences solubility and target selectivity. For example, N-(2-thienylmethyl) derivatives () may enhance interactions with hydrophobic enzyme pockets.

Bacterial vs. Anticancer Activity :

  • SOS Response Inhibition : Compounds with carbamoylmethyl or small aryl groups (e.g., Lead 1) preferentially inhibit bacterial LexA proteases, with IC₅₀ values in the micromolar range .
  • Antitumor Activity : Derivatives with bulkier substituents (e.g., trifluoromethyl or nitro groups) exhibit growth inhibition in cancer cells, as seen in NCI-H522 lung cancer models (GP = 68–86%) .

Cross-Species Breadth: Compound 14, an optimized analog of Lead 1, demonstrated activity against both E. coli and P. aeruginosa LexA, suggesting that substituents balancing hydrophobicity and hydrogen-bonding capacity (e.g., carbamoylmethyl) are critical for cross-species efficacy .

β-Turn Mimetic Properties :
The 1,2,3-triazole-4-carboxamide scaffold mimics β-turn structures, enabling interactions with protease active sites. Modifications such as N-methylation of amide bonds disrupt this mimicry, reducing activity .

Notes on Structural and Functional Trends

  • Synthetic Accessibility : Modular synthesis routes (e.g., copper-catalyzed azide-alkyne cycloaddition) allow rapid diversification of the triazole core, facilitating SAR studies .
  • Cytotoxicity Profile : Lead 1 and its analogs exhibit low cytotoxicity in mammalian cells, making them suitable for antimicrobial adjuvants .
  • Unresolved Questions: The exact binding site of 5-amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide remains uncharacterized. Structural studies (e.g., X-ray crystallography using SHELXL ) are needed to elucidate interactions with bacterial or eukaryotic targets.

Biological Activity

5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 887689-38-5) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H10ClN5O
Molecular Weight251.68 g/mol
Purity95%
IUPAC NameThis compound

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Neuroprotective Effects : Studies have shown that triazole derivatives can inhibit neuroinflammation and oxidative stress. For example, compounds similar to this triazole have demonstrated the ability to block the NF-κB signaling pathway, which is crucial in neuroinflammatory responses .
  • Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent. Research indicates that triazole scaffolds can disrupt bacterial DNA repair mechanisms, particularly targeting the LexA protein involved in the SOS response in Escherichia coli and Pseudomonas aeruginosa .
  • Cholinesterase Inhibition : Some studies suggest that triazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important for the treatment of neurodegenerative diseases like Alzheimer's .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

Neuroprotective Studies

In a study involving scopolamine-induced memory impairment in mice, administration of triazole derivatives resulted in significant improvements in cognitive function. The compounds were found to reduce reactive oxygen species (ROS) generation and inhibit Aβ aggregation .

Antimicrobial Studies

Research focusing on the compound's antimicrobial properties revealed its effectiveness against a range of bacterial strains. The mechanism involves inhibition of the bacterial SOS response, leading to decreased resistance development .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Cognitive Improvement in Animal Models : A study demonstrated that a derivative similar to this compound significantly improved learning and memory deficits in scopolamine-treated mice .
  • Inhibition of Bacterial Resistance : A refined version of the triazole scaffold was shown to effectively modulate the SOS response pathway in bacteria, which could lead to reduced antibiotic resistance .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters. Key steps include:

  • Condensation Reactions : Use stoichiometric ratios of 3-chloro-4-methylaniline and isocyanides, monitored via thin-layer chromatography (TLC) to track intermediate formation .
  • Azide Cyclization : React intermediates with sodium azide under controlled temperatures (60–80°C) to form the triazole core. Purity can be enhanced via recrystallization in ethanol/water mixtures .
  • Catalyst Screening : Test palladium or copper catalysts to accelerate coupling steps and reduce byproducts .

Q. Table 1: Example Reaction Parameters

StepReagentsTemperature (°C)Monitoring Method
Condensation3-chloro-4-methylaniline, isocyanide25–40TLC, NMR
CyclizationNaN₃, DMF60–80HPLC

Q. What strategies address low aqueous solubility in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Structural Analog Design : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 4-methylphenyl position while preserving bioactivity .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve dispersion .

Q. How is initial biological activity assessed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., carbonic anhydrase) using spectrophotometric methods to measure IC₅₀ values .
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Dose-Response Curves : Generate EC₅₀ data to establish potency and selectivity thresholds .

Advanced Research Questions

Q. How can computational modeling elucidate interaction mechanisms with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., carbonic anhydrase) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (50–100 ns trajectories) to assess binding stability and key residue interactions .
  • Quantum Mechanical (QM) Calculations : Map electrostatic potential surfaces to identify reactive pharmacophores .

Q. Table 2: Example Computational Parameters

MethodSoftwareSimulation TimeKey Output
DockingAutoDock VinaN/ABinding affinity (kcal/mol)
MDGROMACS100 nsRMSD, hydrogen bond analysis

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Statistical Meta-Analysis : Apply ANOVA or Bayesian models to harmonize data from disparate assays .
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) contributing to variability .
  • Orthogonal Validation : Confirm results using alternative techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What advanced techniques characterize enzyme inhibition kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine inhibition mode (competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .
  • Site-Directed Mutagenesis : Validate key binding residues by mutating active-site amino acids and retesting inhibition .

Q. How is compound stability evaluated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using UPLC-QTOF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.